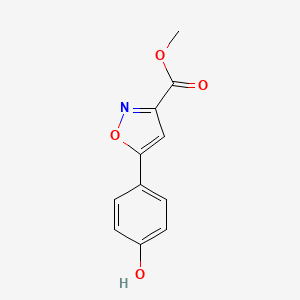

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

描述

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate (CAS: 1001519-01-2) is an isoxazole derivative featuring a 4-hydroxyphenyl substituent at the 5-position and a methyl ester group at the 3-position of the heterocyclic ring. Isoxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, widely studied for their pharmacological and material science applications.

属性

IUPAC Name |

methyl 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-11(14)9-6-10(16-12-9)7-2-4-8(13)5-3-7/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJBPTJJWQRQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Precursors

One common method involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the isoxazole ring. The final step involves esterification with methanol to produce the desired methyl ester.

Use of Catalysts

Industrial production may employ catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition reactions. However, metal-free synthetic routes are also being explored to reduce costs and environmental impact.

Green Synthesis Approaches

Recent studies have focused on green synthesis methods using bio-based solvents like gluconic acid aqueous solution. This approach offers a recyclable and eco-friendly medium for organic transformations, aligning with green chemistry principles.

Detailed Synthetic Route

Here is a detailed synthetic route for this compound:

Preparation of 4-Hydroxybenzaldehyde Oxime :

- React 4-hydroxybenzaldehyde with hydroxylamine hydrochloride in a suitable solvent.

- Stir the mixture at room temperature for several hours.

-

- Treat the oxime with an acid catalyst (e.g., acetic acid or hydrochloric acid) to facilitate cyclization.

- Heat the mixture to promote the formation of the isoxazole ring.

-

- React the isoxazole intermediate with methanol in the presence of a catalyst (e.g., sulfuric acid or HCl).

- Purify the product using standard techniques such as column chromatography.

Analysis of Synthetic Methods

| Synthetic Method | Advantages | Disadvantages |

|---|---|---|

| Cyclization of Precursors | Well-established method, high yield | Requires acidic conditions, potential environmental impact |

| Use of Catalysts | Enhances reaction efficiency, scalable | Expensive catalysts, potential toxicity |

| Green Synthesis | Eco-friendly, recyclable solvents, cost-effective | Limited scalability, requires optimization |

Research Findings

Recent research emphasizes the importance of green synthesis methods for isoxazole derivatives. The use of bio-based solvents like gluconic acid aqueous solution offers a promising alternative to traditional methods, reducing environmental impact while maintaining efficiency.

化学反应分析

Types of Reactions

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(4-hydroxyphenyl)isoxazole-3-carboxaldehyde.

Reduction: Formation of 5-(4-aminophenyl)isoxazole-3-carboxylate.

Substitution: Formation of 5-(4-halophenyl)isoxazole-3-carboxylate.

科学研究应用

Anticancer Activity

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate has been investigated for its potential anticancer properties. Studies have shown that isoxazole derivatives can exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, certain derivatives have been identified as effective inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression and cell proliferation. The introduction of hydroxyl groups at specific positions on the phenyl ring enhances the anticancer activity of these compounds by improving their binding affinity to target proteins involved in cancer pathways .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes, particularly those involved in infectious diseases. Research indicates that this compound can inhibit the activity of MptpB, an enzyme critical for the survival of Mycobacterium tuberculosis. The compound's structure allows for effective binding and inhibition, reducing mycobacterial burden in macrophage infections .

Table 1: Inhibitory Activity of Isoxazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| A | MptpB | 0.9 | High |

| B | hPTP1B | 17 | Moderate |

| C | VHR Phosphatase | >500 | Low |

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated using both in vitro and in vivo models. Studies involving human primary fibroblasts and Caenorhabditis elegans as model organisms have demonstrated that this compound exhibits superior antioxidant activity compared to traditional antioxidants like quercetin . This property is particularly relevant in the context of aging and age-related diseases, where oxidative stress plays a significant role.

Synthetic Applications

In addition to its biological applications, this compound serves as a versatile intermediate in organic synthesis. It can be utilized in various coupling reactions and modifications to develop new derivatives with enhanced biological activities. For example, it has been employed in the preparation of aminopyrazole amide derivatives, which are being explored as potential Raf kinase inhibitors in melanoma cells .

Case Study 1: Anticancer Screening

A series of isoxazole derivatives were synthesized and screened for anticancer activity against several human cancer cell lines. Among these, this compound exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis in treated cells.

Case Study 2: Enzyme Inhibition

In a study focusing on Mycobacterium tuberculosis, this compound was shown to effectively reduce bacterial survival rates in infected macrophages, demonstrating its potential as a therapeutic agent against tuberculosis.

作用机制

The mechanism of action of methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators. Additionally, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Substituent Modifications on the Phenyl Ring

Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate (CAS 517870-15-4)

- Structural Difference : Bromine replaces the hydroxyl group at the para position.

- Impact : The electron-withdrawing bromine increases lipophilicity and may alter binding affinity in biological systems.

- Synthesis : Prepared via similar methods, such as cyclocondensation of hydroxylamine with β-keto esters .

- Applications : Brominated aromatic compounds are often intermediates in drug discovery for their stability and reactivity .

Ethyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate (CAS 1352896-92-4)

- Structural Difference : Ethyl ester replaces the methyl ester.

- Impact : Increased steric bulk and lipophilicity may affect pharmacokinetics, such as membrane permeability and metabolic degradation .

Substituent Modifications on the Isoxazole Ring

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Structural Difference: Amino and methoxy groups replace the 4-hydroxyphenyl and ester positions. Impact: The amino group introduces basicity, while methoxy enhances electron-donating effects, altering reactivity and solubility .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | LogP* |

|---|---|---|---|---|---|

| Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate | 1001519-01-2 | C11H9NO4 | 219.19 | Not reported | ~1.8† |

| Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate | 517870-15-4 | C11H8BrNO3 | 298.09 | Not reported | ~2.5‡ |

| Ethyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate | 1352896-92-4 | C12H11NO4 | 233.22 | Not reported | ~2.0‡ |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Not reported | C6H8N2O4 | 172.14 | Not reported | ~0.5‡ |

*Predicted using computational tools (e.g., ChemAxon).

†Estimated based on structural analogs.

Hydrogen Bonding and Crystal Packing

- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate forms intramolecular N–H⋯O hydrogen bonds, stabilizing its planar conformation . Analogously, the hydroxyl group in this compound may participate in intermolecular hydrogen bonding, influencing crystallization and solubility.

生物活性

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a CAS number of 60640-71-3. The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms, along with a para-hydroxyphenyl group that enhances its chemical reactivity and biological activity .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Anticancer Activity :

- Studies have shown that this compound can inhibit the growth of various cancer cell lines, including lung cancer (A549 cells) and others. For example, derivatives of isoxazoles have demonstrated significant anticancer properties, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antioxidant Properties :

- Enzyme Inhibition :

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- The hydroxyl group on the phenyl ring facilitates hydrogen bonding with target proteins or enzymes, enhancing binding affinity.

- The isoxazole ring can engage in π–π stacking interactions with aromatic residues in target proteins, influencing their activity.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-(2-hydroxyphenyl)isoxazole-3-carboxylate | Hydroxyl group at ortho position | |

| Methyl 4-(hydroxyphenyl)isoxazole-3-carboxylate | Hydroxyl group at para position | |

| Ethyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate | Ethyl group instead of methyl |

The positioning of the hydroxy group significantly influences the bioactivity and reactivity of these compounds. This compound displays enhanced anticancer activity compared to its ortho-substituted counterpart due to better spatial orientation for interaction with biological targets .

Case Studies

Several studies have explored the application of this compound in various therapeutic contexts:

- A study published in MDPI highlighted its potential as an HDAC inhibitor, showcasing its ability to induce apoptosis in cancer cells through modulation of epigenetic factors .

- Another investigation focused on its synthesis and evaluation against lung cancer cells, revealing promising results that warrant further exploration for drug development .

常见问题

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate?

- Answer: Single-crystal X-ray diffraction is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for small molecules, due to its robustness in handling high-resolution data and twinned crystals. Researchers should employ synchrotron radiation sources for improved data quality and use tools like Olex2 or SHELXPRO for visualization and validation .

Q. How should this compound be stored to ensure stability?

- Answer: Store the compound in airtight, light-resistant containers at temperatures between 0–6°C to prevent degradation. Avoid exposure to moisture, heat, and direct sunlight, as hydroxyl groups on aromatic rings may promote oxidation or hydrolysis. Stability studies on analogous isoxazole derivatives suggest monitoring purity via HPLC every 6 months .

Q. What spectroscopic techniques are used to characterize this compound?

- Answer: Nuclear Magnetic Resonance (NMR; 1H and 13C) confirms substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For advanced analysis, UV-Vis spectroscopy can probe electronic transitions influenced by the hydroxyphenyl moiety .

Advanced Research Questions

Q. What strategies are effective for synthesizing this compound with high purity?

- Answer: Optimize cyclocondensation reactions between hydroxyl-substituted benzaldehyde derivatives and methyl acetoacetate derivatives. Use protecting groups (e.g., benzyl ethers) for the phenolic -OH to prevent side reactions. Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradients). Yield and purity improvements are achievable through microwave-assisted synthesis .

Q. How can conflicting data on the biological activity of this compound be resolved?

- Answer: Reproduce assays under standardized conditions (e.g., cell lines, inhibitor concentrations). Use orthogonal methods (e.g., enzymatic kinase assays vs. cell viability tests) to confirm target engagement. Verify compound integrity post-assay via LC-MS to rule out degradation. Cross-reference with structurally similar MAPK-targeting isoxazole derivatives (e.g., dimethoxyphenyl analogs) to identify structure-activity relationships (SAR) .

Q. What in vitro assays are suitable for evaluating the kinase inhibitory activity of this compound?

- Answer: Employ ADP-Glo™ kinase assays to quantify inhibition of MAPK family members (e.g., ERK, p38). Use IC50 determination with recombinant kinases and compare to positive controls (e.g., NG25 for TAK1). For cellular context, perform phospho-kinase array profiling in cancer cell lines treated with the compound .

Q. How to analyze the electronic effects of the 4-hydroxyphenyl group on the reactivity of the isoxazole ring?

- Answer: Conduct density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Compare frontier molecular orbitals (HOMO/LUMO) with analogs lacking the hydroxyl group (e.g., methoxyphenyl derivatives). Experimental validation via Hammett substituent constants (σ) can correlate electronic effects with reaction rates in nucleophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。